molecular formula C20H23ClN4O4S B2517931 N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride CAS No. 1216776-49-6

N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride

Cat. No. B2517931
CAS RN: 1216776-49-6
M. Wt: 450.94
InChI Key: AYEJGADXTMRFJQ-UHFFFAOYSA-N
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Description

Comprehensive Analysis of N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride

The compound is a complex organic molecule that appears to be designed for biological activity, potentially as a pharmaceutical agent. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds and their biological activities, synthesis, and properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step organic reactions, starting from simple precursors and building up to the desired complex structure. For example, the synthesis of a related compound was achieved by condensation reactions, followed by chlorination and further condensation with ethane-1,2-diamine . Similarly, the synthesis of anti-emetic compounds involved a series of reactions, including debenzylation steps . These methods suggest that the synthesis of the compound would likely involve a series of carefully planned organic reactions to introduce the appropriate functional groups and build the molecular framework.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray diffraction and compared with density functional theory (DFT) calculations . These methods provide detailed information about bond lengths, bond angles, and overall molecular geometry, which are crucial for understanding the compound's potential interactions with biological targets. The molecular electrostatic potential (MEP) surface map is also investigated to predict reactive sites and interaction points .

Chemical Reactions Analysis

The chemical reactivity of similar compounds includes nitration reactions, which introduce nitro groups into the molecular structure, affecting the compound's biological activity . The reductive chemistry of nitro-containing compounds is particularly relevant, as it can lead to the formation of amino derivatives with different biological activities . These reactions are important for understanding how the compound might be metabolically processed in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, stability, and reactivity, are influenced by their molecular structure. For instance, the presence of nitro groups can significantly affect the reduction potential and cytotoxicity of the compound . The hypoxic selectivity of certain compounds suggests that the electronic properties of the nitro groups play a role in their biological activity . The stability of the amide group and its derivatives is also a key factor, as seen in the properties and reactions of N-chloro-N-methoxy-4-nitrobenzamide .

Scientific Research Applications

Antimicrobial Activities

Compounds related to thiazole derivatives, such as imino-4-methoxyphenol thiazole-derived Schiff bases, have been synthesized and tested for their antimicrobial activities. These compounds showed moderate activity against bacteria and fungi, indicating the potential for similar structures to be explored for antimicrobial properties (Vinusha et al., 2015).

Hypoxia-Selective Cytotoxicity

Research on nitrobenzamide derivatives, such as those targeting hypoxic cell cytotoxicity, reveals the potential of these compounds as hypoxia-selective cytotoxins. These compounds have shown significant activity in targeting hypoxic tumor cells, suggesting that related compounds could be investigated for cancer therapy applications (Palmer et al., 1996).

Gastrointestinal Prokinetic Actions

Itopride hydrochloride, a compound with a similar diazole-benzamide structure, has been studied for its effects on gastrointestinal motor activity, indicating the potential of related compounds to treat functional bowel disorders and functional constipation (Tsubouchi et al., 2003).

Nonlinear Optical Properties

Hydrazone derivatives with nitrobenzoate components have been explored for their third-order nonlinear optical properties. These studies suggest that compounds with similar structures could be promising for photonic applications, including optical limiting devices (Nair et al., 2022).

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S.ClH/c1-13-5-10-16(28-4)17-18(13)29-20(21-17)23(12-11-22(2)3)19(25)14-6-8-15(9-7-14)24(26)27;/h5-10H,11-12H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYEJGADXTMRFJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCN(C)C)C(=O)C3=CC=C(C=C3)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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